

An In-depth Technical Guide to Methyl Arachidonate-13C4

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Compound of Interest

Compound Name: Methyl arachidonate-13C4

Cat. No.: B15598850

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Introduction

Methyl arachidonate-13C4 is a stable isotope-labeled form of methyl arachidonate, the methyl ester of arachidonic acid. Its primary application in research and drug development is as an internal standard for the quantitative analysis of arachidonic acid and its metabolites in biological samples using mass spectrometry. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use. The CAS Number for **Methyl arachidonate-13C4** is 2692624-39-6[1][2][3]. The CAS number for the unlabeled methyl arachidonate is 2566-89-4[4][5].

Core Data and Properties

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based lipidomics, as they correct for variations in sample preparation and analytical instrumentation[6]. **Methyl arachidonate-13C4**, with four carbon-13 atoms, is chemically identical to its unlabeled counterpart but has a distinct mass, allowing for its differentiation in a mass spectrometer.

Quantitative Data Summary

Parameter	Value	Reference
CAS Number	2692624-39-6	[1][2][3]
Molecular Formula	C ₁₇ ¹³ C ₄ H ₃₄ O ₂	Derived from structure
Molecular Weight	~322.5 g/mol	Calculated
Typical Purity	≥98%	Vendor specifications
Storage Conditions	-20°C in a suitable solvent (e.g., ethanol, methanol)	[7]
Typical Internal Standard Concentration	Varies by application, often in the range of 10-500 ng/mL	[8][9]
Linearity (for arachidonic acid quantification)	R ² > 0.99	[8][10]
Limit of Quantification (LOQ)	0.133 µg/mL for arachidonic acid using a similar internal standard	[8]
Limit of Detection (LOD)	0.046 µg/mL for arachidonic acid using a similar internal standard	[8]

Experimental Protocols

The following is a generalized protocol for the quantification of arachidonic acid in a biological matrix (e.g., plasma, tissue homogenate) using **Methyl arachidonate-13C4** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Lipid Extraction

A common method for extracting lipids from biological samples is liquid-liquid extraction.

Materials:

- Biological sample (e.g., 100 µL plasma)

- **Methyl arachidonate-13C4** internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
- Chloroform
- Methanol
- 0.9% NaCl solution (or similar aqueous solution)
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw the biological sample on ice.
- To a clean glass tube, add the sample (e.g., 100 μ L of plasma).
- Spike the sample with a known amount of the **Methyl arachidonate-13C4** internal standard solution (e.g., 10 μ L of a 1 μ g/mL solution). The amount should be comparable to the expected endogenous analyte concentration.
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
- Vortex again for 1 minute.
- Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.
- Dry the extracted lipids under a gentle stream of nitrogen.

- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/water).

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical LC Parameters:

- Column: A C18 reversed-phase column is commonly used for lipid separation (e.g., 2.1 x 100 mm, 1.8 μ m particle size)[8].
- Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like 10 mM ammonium formate and 0.1% formic acid to improve ionization[6].
- Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives as mobile phase A[6].
- Flow Rate: 0.3-0.5 mL/min.
- Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
- Injection Volume: 5-10 μ L.

Typical MS/MS Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for the analysis of free fatty acids as they readily form $[M-H]^-$ ions[8][10].
- Multiple Reaction Monitoring (MRM):

- Arachidonic Acid: Monitor the transition of the precursor ion (m/z 303.2) to a specific product ion.
- **Methyl arachidonate-13C4**: Monitor the transition of the precursor ion (m/z ~321.3, corresponding to the saponified $[M-H]^-$ ion after in-source fragmentation of the methyl ester or after a saponification step during sample prep) to a specific product ion. The exact m/z will depend on the fragmentation pattern.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

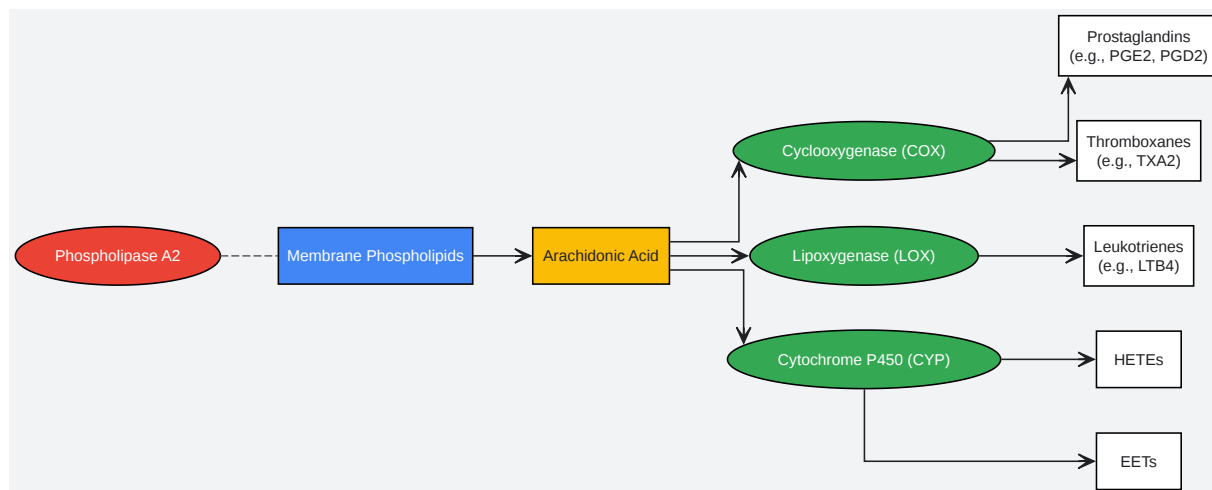
Data Analysis and Quantification

- Integrate the peak areas for both the endogenous arachidonic acid and the **Methyl arachidonate-13C4** internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of unlabeled arachidonic acid standard spiked with the same amount of internal standard as the samples.
- Determine the concentration of arachidonic acid in the biological samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolic Pathway

Arachidonic acid is a key polyunsaturated fatty acid that is released from the cell membrane by phospholipase A2. It is then metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), leading to the production of a diverse range of bioactive lipid mediators known as eicosanoids. These molecules are involved in numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function[11][12].

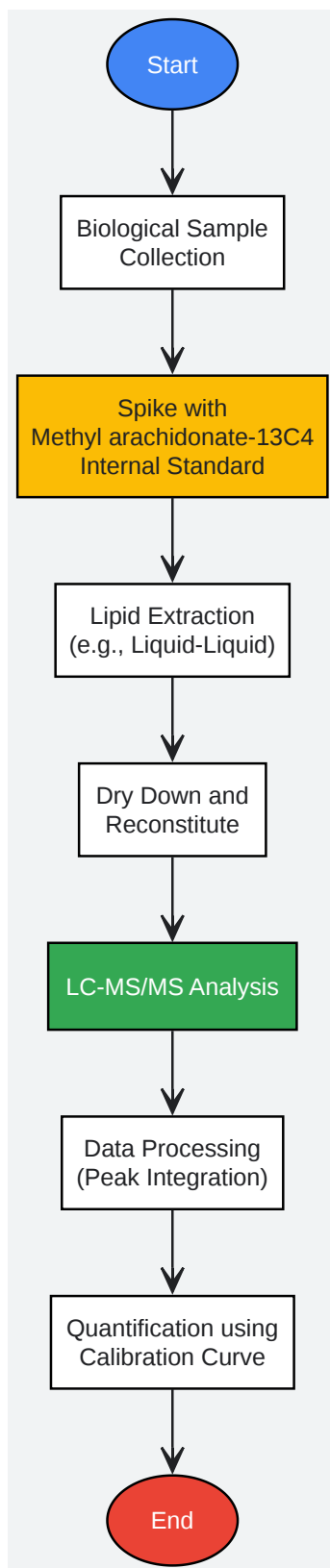


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Caption: The Arachidonic Acid Metabolic Pathway.

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates the typical workflow for a quantitative lipidomics experiment using an internal standard.



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Caption: Quantitative Lipidomics Experimental Workflow.

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